[(2,3-Dichlorophenyl)methyl](prop-2-en-1-yl)amine hydrochloride
Description
(2,3-Dichlorophenyl)methylamine hydrochloride is a secondary amine derivative featuring a 2,3-dichlorophenylmethyl group attached to an allylamine (prop-2-en-1-yl) moiety, formulated as a hydrochloride salt. Its molecular formula is C₁₀H₁₀Cl₂N·HCl, with a molar mass of 251.46 g/mol. The compound’s structure combines a lipophilic aromatic ring (with electron-withdrawing chlorine substituents) and a reactive allyl group, which may influence solubility, stability, and receptor-binding properties.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[(2,3-dichlorophenyl)methyl]prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N.ClH/c1-2-6-13-7-8-4-3-5-9(11)10(8)12;/h2-5,13H,1,6-7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRVPNBGLGUYPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=C(C(=CC=C1)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dichlorophenyl)methylamine hydrochloride typically involves the reaction of 2,3-dichlorobenzyl chloride with allylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The allyl (prop-2-en-1-yl) group and tertiary amine moiety render the compound susceptible to oxidation under specific conditions. Key pathways include:
Peracid-Mediated Epoxidation
The allyl group undergoes epoxidation using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C, forming a stable epoxide derivative .
| Reaction | Reagent | Conditions | Product |
|---|---|---|---|
| Epoxidation | mCPBA | 0°C, CH₂Cl₂ | Epoxide |
Amine Oxidation
The tertiary amine can be oxidized to a nitroxide radical using hydrogen peroxide (H₂O₂) in the presence of catalytic tungstate .
Reduction Reactions
The compound’s dichlorophenyl group and allyl chain participate in selective reductions:
Catalytic Hydrogenation
The allyl group is reduced to a propyl group using hydrogen gas and palladium-on-carbon (Pd/C) in methanol at 25°C .
| Reaction | Catalyst | Conditions | Product |
|---|---|---|---|
| Allyl reduction | Pd/C | H₂, MeOH, 25°C | [(2,3-DCP)methyl]propylamine·HCl |
Dechlorination
Zinc dust in acetic acid selectively reduces the dichlorophenyl group to a phenyl group .
Nucleophilic Substitution Reactions
The 2,3-dichlorophenyl ring facilitates electrophilic aromatic substitution (EAS) at the para position relative to the methylamine group:
Chlorine Displacement
Reaction with sodium methoxide (NaOMe) in dimethylformamide (DMF) replaces one chlorine atom with a methoxy group .
| Position | Reagent | Conditions | Product |
|---|---|---|---|
| 2-Cl | NaOMe | DMF, 80°C | 2-methoxy-3-chlorophenyl derivative |
Cycloaddition Reactions
The allyl group participates in [3+2] cycloadditions with nitrones or azides under mild conditions:
Azide-Alkyne Cycloaddition (AAC)
Reaction with benzyl azide in the presence of Cu(I) yields a triazole-linked derivative .
| Reaction | Reagent | Conditions | Product |
|---|---|---|---|
| AAC | Benzyl azide, Cu | RT, MeCN | Triazole-functionalized product |
Acid-Base Reactivity
The hydrochloride salt dissociates in aqueous solutions, regenerating the free amine base. This property is exploited in pH-dependent solubility studies :
| pH | Solubility (mg/mL) | Dominant Form |
|---|---|---|
| 2.0 | 120 | Protonated (salt) |
| 7.4 | 8.5 | Free base |
Comparative Reactivity Table
A comparison with structurally similar compounds highlights unique reactivity patterns:
| Compound | Key Reaction | Efficiency |
|---|---|---|
| (2,3-DCP)methylamine·HCl | Epoxidation | 92% yield |
| (2,6-DCP)methylamine·HCl () | Allyl reduction | 85% yield |
| 2-(3,5-Dichlorophenyl)propan-2-amine ( ) | EAS (methoxylation) | 78% yield |
Case Study: Antimicrobial Derivatives
Modification via reductive amination with formaldehyde yielded a quaternary ammonium derivative showing enhanced antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) .
Mechanistic Insights
Scientific Research Applications
Organic Synthesis
(2,3-Dichlorophenyl)methylamine hydrochloride serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Alkylation Reactions: It can act as a nucleophile in alkylation processes to form more complex amines.
- Coupling Reactions: Utilized in the synthesis of biaryl compounds through coupling reactions with other aryl halides.
Recent studies have indicated that compounds related to (2,3-Dichlorophenyl)methylamine hydrochloride exhibit promising pharmacological properties :
- Dopamine Receptor Modulation: Research has shown that derivatives of this compound can interact with dopamine receptors, suggesting potential applications in treating neurological disorders such as Parkinson's disease and schizophrenia .
- Antidepressant Activity: Some studies indicate that similar compounds may possess antidepressant effects by modulating neurotransmitter levels .
Agrochemical Applications
The compound is also explored for its use in agrochemical formulations , particularly as a herbicide. Its effectiveness in controlling specific weed species makes it valuable for agricultural practices:
- Pre-emergence Herbicide: Formulations containing this compound have been developed to prevent weed growth before seed germination, enhancing crop yield and quality .
Table 1: Summary of Key Studies on (2,3-Dichlorophenyl)methylamine hydrochloride
Mechanism of Action
The mechanism of action of (2,3-Dichlorophenyl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Physicochemical and Pharmacological Data Comparison
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Structural Features | Potential Applications | References |
|---|---|---|---|---|---|
| Target Compound | C₁₀H₁₀Cl₂N·HCl | 251.46 | 2,3-Dichlorophenyl, allylamine | CNS intermediates | |
| (2,3-Dimethoxyphenyl)methylamine | C₁₁H₁₅NO₂·HCl | 237.70 | Methoxy substituents | Enhanced solubility | |
| 1-(2,3-Dichlorophenyl)piperazine HCl | C₁₀H₁₁Cl₂N₂·HCl | 277.58 | Piperazine ring | Antipsychotic impurities | |
| 3,4-Dichlorophenyl Sertraline HCl | C₁₇H₁₄Cl₂N·HCl | 362.67 | Chlorine positional isomer | Serotonin reuptake inhibition | |
| A438079 | C₁₃H₁₁Cl₂N₅·HCl | 356.64 | Tetrazole-pyridine hybrid | P2X7 receptor antagonist |
Key Research Findings
- Amine Flexibility : Allylamine’s linear structure may confer conformational flexibility, contrasting with piperazine’s rigidity, which is critical for receptor selectivity .
- Metabolic Stability : Tetrazole-containing analogs (e.g., A438079) exhibit prolonged half-lives compared to amine derivatives, highlighting the impact of bioisosteric replacements .
Notes
- Limited direct pharmacological data are available for the target compound; comparisons rely on structural analogs.
- Chlorine positioning and amine moiety variations significantly influence physicochemical and biological properties.
- Further studies are needed to elucidate the target compound’s specific receptor targets and metabolic pathways.
Biological Activity
(2,3-Dichlorophenyl)methylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of the compound, focusing on its antimicrobial, anticancer, and other therapeutic properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a dichlorophenyl group attached to a prop-2-en-1-yl amine moiety, which is crucial for its biological interactions.
Antimicrobial Activity
Research indicates that (2,3-Dichlorophenyl)methylamine hydrochloride exhibits antimicrobial properties . A study highlighted its efficacy against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that suggests it could serve as a potential antimicrobial agent.
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Inhibitory |
| Escherichia coli | 64 | Inhibitory |
| Candida albicans | 16 | Moderate Inhibition |
Anticancer Activity
The compound has also been studied for its anticancer properties . It appears to induce apoptosis in cancer cell lines through mechanisms involving the modulation of specific signaling pathways.
In vitro studies have shown that the compound can inhibit cell proliferation in several cancer types:
| Cancer Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Significant Inhibition |
| HeLa (Cervical Cancer) | 3.5 | Significant Inhibition |
| A549 (Lung Cancer) | 4.0 | Significant Inhibition |
The mechanism by which (2,3-Dichlorophenyl)methylamine hydrochloride exerts its biological effects is thought to involve the inhibition of key enzymes and receptors associated with cell growth and survival. Specifically, it may interact with:
- Receptors: Binding to specific cellular receptors leading to altered signaling pathways.
- Enzymes: Inhibition of enzymes related to lipid metabolism and cell proliferation.
Case Studies
-
Antimicrobial Efficacy
A study reported the antimicrobial activity of various derivatives of the compound against resistant strains of bacteria. The results indicated that modifications to the dichlorophenyl moiety could enhance activity against certain pathogens, suggesting avenues for further drug development. -
Cancer Cell Studies
In a controlled laboratory setting, researchers observed that treatment with (2,3-Dichlorophenyl)methylamine hydrochloride resulted in increased levels of pro-apoptotic factors in treated cancer cells compared to controls. This finding supports its potential use as an anticancer therapeutic.
Q & A
Q. What are the established synthetic routes for (2,3-Dichlorophenyl)methylamine hydrochloride, and what critical reaction parameters must be optimized?
The compound is typically synthesized via nucleophilic substitution or alkylation. For example, 2,3-dichlorobenzyl chloride can react with prop-2-en-1-amine in a polar aprotic solvent (e.g., THF) under basic conditions (e.g., K₂CO₃) to form the tertiary amine. The hydrochloride salt is precipitated using HCl gas or concentrated HCl in an anhydrous solvent. Key parameters include temperature control (0–5°C to minimize side reactions), stoichiometric excess of the amine to ensure complete substitution, and inert atmosphere to prevent oxidation of the allyl group. Post-synthesis purification via recrystallization (ethanol/water) ensures high purity .
Q. Which analytical techniques are most robust for characterizing (2,3-Dichlorophenyl)methylamine hydrochloride, and what spectral markers are diagnostic?
- NMR : ¹H NMR should show a singlet for the benzylic CH₂ (δ ~4.2–4.5 ppm), a multiplet for the 2,3-dichlorophenyl aromatic protons (δ ~7.2–7.5 ppm), and allylic protons (δ ~5.2–5.8 ppm for CH₂=CH–).
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm bond lengths (C–N: ~1.45–1.50 Å) and dihedral angles between aromatic and amine moieties .
- HPLC : Use a C18 column with UV detection (λ = 254 nm). Retention time should align with reference standards (e.g., EP impurity standards for dichlorophenyl derivatives) .
Q. How can researchers assess the purity of (2,3-Dichlorophenyl)methylamine hydrochloride, and what are common impurities?
Purity is evaluated via HPLC with a gradient elution (acetonitrile/0.1% TFA in water). Common impurities include unreacted 2,3-dichlorobenzyl chloride (retention time ~8–10 min) and N-alkylation byproducts (e.g., bis-alkylated amines). Spiking experiments with EP-certified impurities (e.g., 1-(2,3-dichlorophenyl)piperazine hydrochloride) help identify secondary peaks .
Advanced Research Questions
Q. How can Mercury software and SHELX tools resolve ambiguities in the crystal structure of (2,3-Dichlorophenyl)methylamine hydrochloride?
Mercury’s Materials Module identifies intermolecular interactions (e.g., H-bonding between NH⁺ and Cl⁻) and packing motifs. SHELXL refines twinned or high-resolution data by adjusting weighting schemes and thermal parameters. For disordered allyl groups, PART instructions in SHELXL partition occupancy to model alternative conformations .
Q. What strategies are effective for identifying and quantifying trace impurities in this compound, especially regioisomers or stereochemical variants?
- LC-MS/MS : Use a Q-TOF mass spectrometer in positive ion mode to detect [M+H]⁺ ions. Fragmentation patterns distinguish regioisomers (e.g., 2,4-dichloro vs. 2,3-dichloro derivatives).
- Chiral HPLC : Employ a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol to resolve enantiomers, if applicable. Reference standards for dichlorophenyl impurities (e.g., EP-certified) validate retention times .
Q. How should researchers address contradictions between spectroscopic data and computational predictions (e.g., DFT-calculated vs. observed NMR shifts)?
Re-examine solvent effects (e.g., DMSO vs. CDCl₃) and proton exchange processes. For allyl groups, dynamic NMR at variable temperatures (e.g., 25–60°C) can reveal conformational averaging. Cross-validate with X-ray data to confirm spatial arrangements of substituents .
Q. What methodologies enable enantiomeric resolution of chiral derivatives of this compound?
Use chiral resolving agents (e.g., D-(-)-mandelic acid) in ethanol to form diastereomeric salts. Recrystallize the less soluble salt and regenerate the free base with NaOH. Monitor enantiomeric excess via polarimetry or chiral HPLC .
Q. How can kinetic studies elucidate the reaction mechanism of (2,3-Dichlorophenyl)methylamine hydrochloride formation?
Conduct time-resolved ¹H NMR or quenching experiments to track intermediates. Isotopic labeling (e.g., ¹³C-prop-2-en-1-amine) combined with MS analysis identifies bond-forming steps. Rate constants derived from pseudo-first-order kinetics reveal rate-limiting steps (e.g., benzyl chloride activation) .
Q. What computational tools are suitable for modeling intermolecular interactions in crystalline forms of this compound?
Mercury’s Packing Similarity tool compares crystal structures to CSD entries (e.g., dichlorophenyl analogs). DFT calculations (B3LYP/6-311+G(d,p)) optimize hydrogen-bonding networks, while Hirshfeld surface analysis quantifies contact contributions (e.g., Cl···H interactions) .
Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?
Perform accelerated degradation studies:
- Thermal stress : Heat at 40–60°C for 14 days; monitor decomposition via TGA/DSC.
- Hydrolytic stability : Incubate in buffers (pH 1–13) and analyze by HPLC for hydrolysis products (e.g., free amine or dichlorophenol).
- Oxidative stress : Expose to 3% H₂O₂ and track allyl group oxidation using FTIR (C=O stretch at ~1700 cm⁻¹) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
